4-Methoxy-2,6-dimethylpyrimidin-5-amine
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Overview
Description
4-Methoxy-2,6-dimethylpyrimidin-5-amine is a heterocyclic organic compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, characterized by the presence of methoxy and dimethyl groups at specific positions on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2,6-dimethylpyrimidin-5-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the reaction of 2,6-dimethyl-4-methoxypyrimidine with ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2,6-dimethylpyrimidin-5-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-hydroxy-2,6-dimethyl-5-pyrimidinone.
Reduction: Formation of 4-methoxy-2,6-dimethyl-1,2,3,4-tetrahydropyrimidine.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2,6-dimethylpyrimidin-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2,6-dimethylpyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-aminopyrimidine
Comparison: 4-Methoxy-2,6-dimethylpyrimidin-5-amine is unique due to the presence of the methoxy group, which can significantly alter its chemical and biological properties compared to its analogs. The methoxy group can enhance the compound’s solubility and influence its reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
100859-75-4 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.185 |
IUPAC Name |
4-methoxy-2,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C7H11N3O/c1-4-6(8)7(11-3)10-5(2)9-4/h8H2,1-3H3 |
InChI Key |
NSMCCOATULLNHG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC(=N1)C)OC)N |
Synonyms |
Pyrimidine, 5-amino-4-methoxy-2,6-dimethyl- (6CI) |
Origin of Product |
United States |
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